molecular formula C14H19NO4S B1397820 Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate CAS No. 1029689-49-3

Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate

Cat. No. B1397820
CAS RN: 1029689-49-3
M. Wt: 297.37 g/mol
InChI Key: MQRJDRBGMXCCCF-UHFFFAOYSA-N
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Description

“Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate” is a compound that has been studied for its potential anti-inflammatory activity . It is part of a new scaffold of compounds, tetrahydrobenzo[b]thiophene, that have been synthesized and investigated for their ability to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) activity .


Synthesis Analysis

The synthesis of these compounds involves a multicomponent reaction . The compounds were synthesized and confirmed their NRF2 activation through NQO1 enzymatic activity and mRNA expression of NQO1 and HO-1 in Hepa-1c1c7 cells .


Molecular Structure Analysis

The molecular structure of these compounds was predicted via in silico studies . The most active compounds’ binding interactions and conformations with KEAP1 were predicted using docking and molecular dynamics studies .


Chemical Reactions Analysis

The compounds disrupted the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 via interfering with the KEAP1’s Kelch domain .


Physical And Chemical Properties Analysis

The compounds were found to be metabolically stable in human, rat, and mouse liver microsomes and showed optimum half-life (T 1/2) and intrinsic clearance (Cl int) .

Scientific Research Applications

Pharmaceutical Intermediate

This compound serves as an active pharmaceutical intermediate . It’s used in the synthesis of various drugs, contributing to the development of new pharmaceutical products .

Synthesis of Tridentate Schiff Base

The compound has been used in the preparation of a potentially tridentate Schiff base (HSAT), which formed a series of copper (II) complexes . These complexes have potential applications in catalysis, magnetism, and molecular architecture.

Antiproliferative Activities

The compound has shown antiproliferative activities against a panel of three different cancer cell lines (L1210, CEM, and HeLa) . This suggests potential applications in cancer research and treatment.

Anti-Inflammatory Activity

Research has shown that compounds containing a tetrahydrobenzo thiophene scaffold, like this one, have anti-inflammatory activity . They activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) and confirm their NRF2 activation through NQO1 enzymatic activity and mRNA expression of NQO1 and HO-1 in Hepa-1c1c7 cells .

Synthesis of Thienopyrimidine Derivatives

The compound has been used in the synthesis of thienopyrimidine derivatives . Thienopyrimidines are a class of compounds that have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Preparation of Azo Dyes

The compound has been used in the preparation of azo dyes . Azo dyes are widely used in the textile industry for coloring fabrics.

Mechanism of Action

Target of Action

The primary target of Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate is the Nuclear factor erythroid 2-related factor 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins .

Mode of Action

Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate activates NRF2 via a non-electrophilic mechanism . It disrupts the interaction between NRF2 and its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), thereby freeing NRF2 to move into the nucleus and activate the transcription of antioxidant genes .

Biochemical Pathways

Upon activation, NRF2 triggers the transcription of various antioxidant and cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1) . These enzymes play a vital role in neutralizing reactive oxygen species and reducing oxidative stress, thereby protecting cells from damage .

Pharmacokinetics

The compound exhibits good pharmacokinetic properties. It is moderately stable in liver microsomes, suggesting it may have a reasonable metabolic stability . .

Result of Action

The activation of NRF2 by Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate leads to a decrease in oxidative stress and inflammation. It has been shown to inhibit inflammation in macrophages stimulated by Escherichia coli Lipopolysaccharide (LPSEc) . The compound also reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-kB) .

properties

IUPAC Name

diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-3-18-13(16)8-5-6-10-9(7-8)11(12(15)20-10)14(17)19-4-2/h8H,3-7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRJDRBGMXCCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)C(=C(S2)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate
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Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate

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